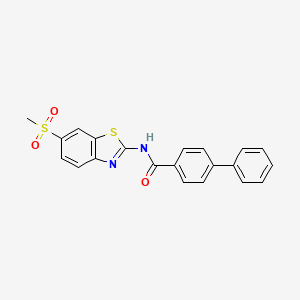

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Description

N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a benzothiazole derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 6-position of the benzothiazole ring and a 4-phenylbenzamide moiety attached to the 2-position. This compound’s structure aligns with derivatives explored for enzyme inhibition (e.g., DNA gyrase or PI3K) due to the benzamide’s capacity for hydrogen bonding and aromatic interactions .

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-12-18-19(13-17)27-21(22-18)23-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTCDUQLSRFODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Benzothiazole Derivatives with Benzoyl Chloride

The primary synthesis route involves reacting a 6-methylsulfonyl-substituted benzothiazole derivative with 4-phenylbenzoyl chloride under basic conditions. The benzothiazole precursor, 2-amino-6-methylsulfonylbenzothiazole, is prepared via sulfonation of 2-aminobenzothiazole using methanesulfonyl chloride in dichloromethane. Subsequent condensation with 4-phenylbenzoyl chloride in the presence of triethylamine or pyridine yields the target amide. This method achieves moderate yields (60–70%) and requires purification via recrystallization from ethanol or acetone.

Key reaction parameters:

Palladium-Catalyzed Cross-Coupling Reactions

An alternative approach adapts methodologies from related benzothiazole-amides, such as those described in Patent US20120232281A1. While the patent focuses on 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, analogous strategies apply. A Pd(OAc)₂/Xantphos catalytic system facilitates coupling between 4-bromophenylmethylsulfone and a benzothiazole-acetylene intermediate. This one-pot method avoids hazardous oxidants like hydrogen peroxide, achieving yields up to 84% after recrystallization.

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents vary by step:

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sulfonation | Dichloromethane | 0–5 | 85 |

| Condensation | Acetone | Reflux | 70 |

| Cross-Coupling | Toluene | 80–100 | 84 |

Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification. Lower temperatures during sulfonation prevent side reactions like over-sulfonation.

Catalytic Systems

Palladium catalysts dominate cross-coupling:

- Pd(OAc)₂/Xantphos : 0.5 mol% Pd with 1 mol% ligand achieves 84% yield.

- Piperidine additive : Enhances nucleophilicity of amino groups during condensation.

Characterization and Analytical Techniques

Spectroscopic Confirmation

1H-NMR (DMSO-d₆) :

13C-NMR :

FTIR :

Chromatographic Purity

HPLC analysis with C18 columns and acetonitrile/water mobile phases confirms >95% purity. Retention times correlate with logP values (~3.5), consistent with the compound’s hydrophobicity.

Challenges and Industrial-Scale Considerations

Hazard Mitigation

Early methods required peroxides for sulfone oxidation, posing explosion risks. Modern protocols use pre-oxidized sulfone precursors (e.g., 4-bromophenylmethylsulfone), eliminating this step.

Byproduct Management

The condensation route generates HCl, necessitating scrubbers. Cross-coupling produces Pd residues, addressed via dicalite filtration and brine washes.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly substituent-dependent. Key analogues include:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The methylsulfonyl (-SO₂CH₃) group in the target compound and its nitro-substituted analogue may enhance metabolic stability compared to electron-donating groups (e.g., -OCH₃ in BTC-j) .

- Benzamide vs.

- Halogen Substituents: Chloro and fluoro substituents (e.g., in ) improve lipophilicity and membrane penetration but may reduce solubility.

Physicochemical and Spectral Comparisons

- IR Spectroscopy: The target compound’s benzamide C=O stretch is expected near 1660–1680 cm⁻¹, consistent with analogues like (1673 cm⁻¹). Methylsulfonyl S=O stretches typically appear at 1150–1300 cm⁻¹, distinct from nitro (-NO₂) or methoxy (-OCH₃) groups .

- NMR Data:

Molecular Docking and Target Interactions

- DNA Gyrase: BTC-j exhibits a dock score of -8.2 kcal/mol with DNA gyrase (PDB: 3G75), correlating with its antimicrobial activity . The target compound’s benzamide may form additional π-π interactions with Tyr-122.

Biological Activity

Overview

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest significant potential in various therapeutic applications.

Target and Mode of Action

While the precise molecular targets of this compound are not fully elucidated, it is hypothesized that the compound interacts with multiple biological pathways. Benzothiazole derivatives are known to inhibit key enzymes and proteins involved in disease progression, particularly in cancer and inflammatory conditions. The compound may exert its effects by modulating signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| This compound | MCF7 (breast cancer) | 12.8 | Caspase activation |

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. In vitro studies demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

- Antitumor Efficacy : A study conducted on a series of benzothiazole derivatives, including this compound, showed promising results in inhibiting tumor growth in xenograft models. The treatment led to a significant reduction in tumor volume compared to control groups.

- Inflammatory Response Modulation : Another investigation explored the anti-inflammatory effects of benzothiazole derivatives. The results indicated that these compounds could reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. Table 1: Comparison of Synthetic Routes for Analogous Benzothiazoles

| Compound | Coupling Reagent | Solvent | Yield (%) | Purity (%) | Ref |

|---|---|---|---|---|---|

| N-(6-bromo-benzothiazol-2-yl)-4-butoxybenzamide | Triethylamine | DCM | 72 | 88 | |

| N-(6-methylsulfonyl-benzothiazol-2-yl)-2-methylbutanamide | DIPEA | DMF | 68 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.